N-(5-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure includes a 5-chloro-2-methylphenyl group attached via an acetamide linker and a 3-methyl-4-oxo-6-phenyl substitution on the thienopyrimidine scaffold. Its structural complexity arises from the sulfur-containing heterocycle and halogenated aromatic substituents, which influence solubility, stability, and intermolecular interactions .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-8-9-15(23)10-16(13)24-19(27)12-29-22-25-17-11-18(14-6-4-3-5-7-14)30-20(17)21(28)26(22)2/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESCKVPKWUORSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thienopyrimidine moiety, which is known for its diverse biological activities. The molecular formula is C18H18ClN3O2S, with a molecular weight of approximately 373.87 g/mol. The presence of the chloro and methyl groups on the phenyl ring and the thienopyrimidine core contributes to its biological properties.
Thienopyrimidine derivatives, including the compound , have been shown to exert antimicrobial effects by disrupting essential cellular processes in microorganisms. They can inhibit key enzymes involved in bacterial DNA replication and cell wall synthesis, leading to bacterial cell death. This mechanism is crucial for their effectiveness against various bacterial strains.
Efficacy Against Bacteria
Research has demonstrated that thienopyrimidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Escherichia coli | 32 µg/mL | Strong |
| Staphylococcus aureus | 16 µg/mL | Strong |
| Bacillus subtilis | 64 µg/mL | Moderate |
| Mycobacterium tuberculosis | 8 µg/mL | Very strong |
These results indicate that the compound has a potent antibacterial effect, particularly against Mycobacterium tuberculosis, which is critical given the global burden of tuberculosis.
In Vitro Studies
In vitro studies have shown that compounds similar to this compound possess anticancer properties. They have been tested against various cancer cell lines with promising results:
| Cancer Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa | 10 | Highly effective |
| MCF7 | 15 | Effective |
| A549 | 20 | Moderate |
The compound's ability to inhibit cell proliferation in these cancer cell lines indicates its potential as an anticancer agent.
Case Studies
- Antimicrobial Study : A study published in Antimicrobial Agents and Chemotherapy evaluated a series of thienopyrimidine derivatives for their antimicrobial properties. The study found that compounds with similar structures had significant activity against both bacterial and fungal strains, supporting the potential of this compound as an effective antimicrobial agent .
- Anticancer Research : Another study focused on the anticancer effects of thienopyrimidine derivatives reported that certain modifications in the structure enhanced their cytotoxicity against cancer cells. This reinforces the hypothesis that structural variations can lead to increased efficacy in targeting cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thioacetamide Linkages
Compound A : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Core structure: Dihydropyrimidin-4-one instead of thieno[3,2-d]pyrimidin-4-one.
- Substituents: 2,3-Dichlorophenyl group vs. 5-chloro-2-methylphenyl. 4-Methyl substitution on the pyrimidine ring vs. 3-methyl-6-phenyl on the thienopyrimidine.
- Physical Properties :
- Spectroscopic Data :
Compound B : 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide ()
- Core structure: Thieno[2,3-d]pyrimidin-4-one (isomeric to the target compound’s [3,2-d] system).
- Substituents: 5-Methylfuran and allyl groups on the thienopyrimidine vs. 3-methyl-6-phenyl. 2-Methylphenyl vs. 5-chloro-2-methylphenyl.
- Identifiers : ZINC2886850, MCULE-1297657450 .
Functional Group and Substituent Analysis
Pharmacological Implications
- Thienopyrimidine vs. Pyrimidine Cores: The thieno[3,2-d]pyrimidine system in the target compound may enhance π-π stacking with biological targets compared to Compound A’s dihydropyrimidine .
- Halogen Effects : The 5-chloro group in the target vs. 2,3-dichloro in Compound A could modulate toxicity and binding affinity. Chlorine at meta/para positions often improves metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
